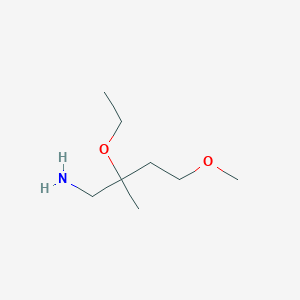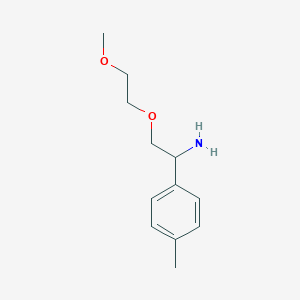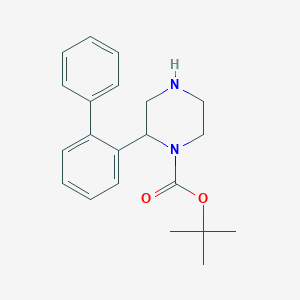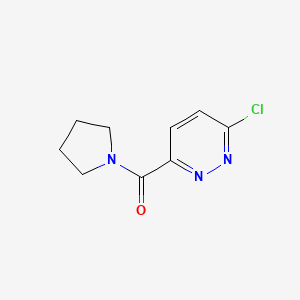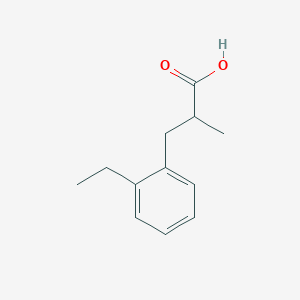![molecular formula C10H23ClN2O3 B15311968 tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride](/img/structure/B15311968.png)
tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride: is an organic compound with the molecular formula C11H24ClN2O3. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in peptide synthesis and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-aminopropyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Major Products Formed:
Substitution: Various substituted carbamates depending on the nucleophile used.
Deprotection: Free amines and tert-butyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group .
- Employed in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required .
Biology and Medicine:
- Utilized in the development of pharmaceuticals where selective protection of amine groups is necessary during multi-step synthesis .
- Investigated for its potential use in drug delivery systems due to its stability and ease of removal .
Industry:
Wirkmechanismus
The primary mechanism of action for tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-(3-bromopropyl)carbamate
- tert-butyl N-(2-oxoethyl)carbamate
- tert-butyl N-(3-aminopropyl)carbamate
Comparison:
- Stability: tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate hydrochloride is more stable under a variety of conditions compared to some similar compounds.
- Ease of Removal: The tert-butyl carbamate group is easily removed under mild acidic conditions, making it more convenient for use in multi-step syntheses .
- Versatility: This compound is versatile in its applications, ranging from peptide synthesis to industrial polymer production .
Eigenschaften
Molekularformel |
C10H23ClN2O3 |
|---|---|
Molekulargewicht |
254.75 g/mol |
IUPAC-Name |
tert-butyl N-[2-(3-aminopropoxy)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H22N2O3.ClH/c1-10(2,3)15-9(13)12-6-8-14-7-4-5-11;/h4-8,11H2,1-3H3,(H,12,13);1H |
InChI-Schlüssel |
LMLILWVITPZXFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


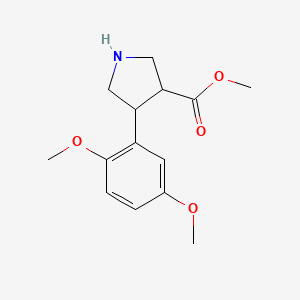
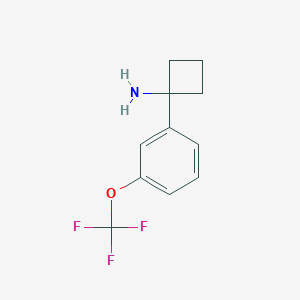

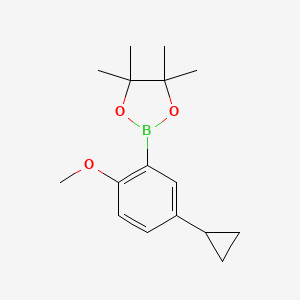

![cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one](/img/structure/B15311922.png)
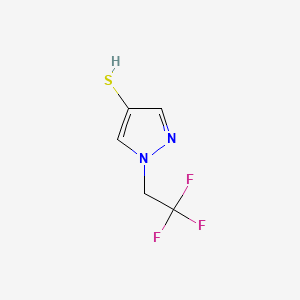
![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid](/img/structure/B15311950.png)
